molecular formula C6H7F3O5 B12113190 Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester

Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester

Katalognummer: B12113190
Molekulargewicht: 216.11 g/mol
InChI-Schlüssel: ZOKIEGSEIPXHBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester is a chemical compound with a unique structure that includes a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester typically involves the esterification of butanedioic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butanedioic acid, 2,3-dihydroxy- [R-(R,R)]-, dimethyl ester**
  • Butanedioic acid, dimethyl ester
  • Butanoic acid, 2-hydroxy-2-methyl-, methyl ester

Uniqueness

Butanedioicacid,2-hydroxy-2-(trifluoromethyl)-,1-methylester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C6H7F3O5

Molekulargewicht

216.11 g/mol

IUPAC-Name

4,4,4-trifluoro-3-hydroxy-3-methoxycarbonylbutanoic acid

InChI

InChI=1S/C6H7F3O5/c1-14-4(12)5(13,2-3(10)11)6(7,8)9/h13H,2H2,1H3,(H,10,11)

InChI-Schlüssel

ZOKIEGSEIPXHBU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC(=O)O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.